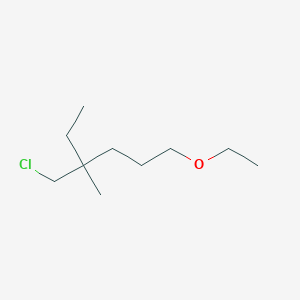
4-(Chloromethyl)-1-ethoxy-4-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1-ethoxy-4-methylhexane is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a methyl group attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-ethoxy-4-methylhexane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-methylhexane with chloromethyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1-ethoxy-4-methylhexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Reduction: Reduction of the compound can yield alkanes or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in ether.
Major Products
Nucleophilic Substitution: Alcohols, amines, thioethers.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1-ethoxy-4-methylhexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1-ethoxy-4-methylhexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a key site for chemical transformations. The ethoxy group can also participate in reactions, providing additional versatility in synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: Similar in having a chloromethyl group but differs in the presence of a phenyl and trimethoxysilane groups.
Benzyl Chloride: Contains a chloromethyl group attached to a benzene ring, commonly used in organic synthesis.
Uniqueness
4-(Chloromethyl)-1-ethoxy-4-methylhexane is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and industrial applications.
Propiedades
Fórmula molecular |
C10H21ClO |
|---|---|
Peso molecular |
192.72 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1-ethoxy-4-methylhexane |
InChI |
InChI=1S/C10H21ClO/c1-4-10(3,9-11)7-6-8-12-5-2/h4-9H2,1-3H3 |
Clave InChI |
XXTBANBFRHKRPC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCCOCC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)
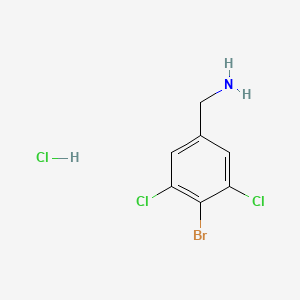

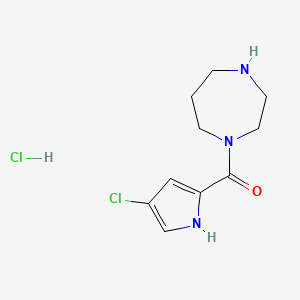

![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
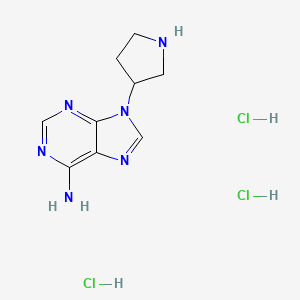
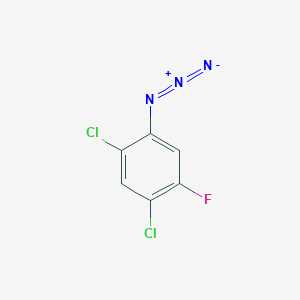
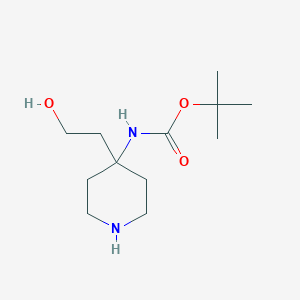
![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
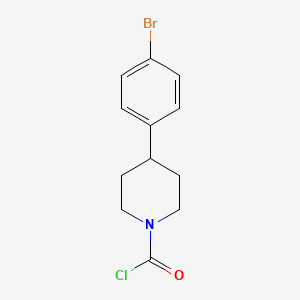
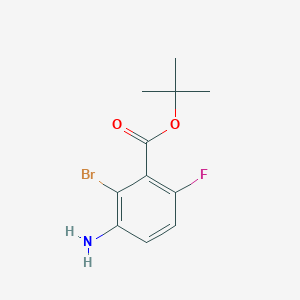
![2-Azabicyclo[3.1.0]hexan-4-one](/img/structure/B13475275.png)
